1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes and as an analytical reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 2-aminopyridine to form 3-nitro-2-aminopyridine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 1-naphthalenol under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the dyeing industry for coloring textiles and other materials.
Mechanism of Action
The mechanism of action of 1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- involves its interaction with molecular targets through its azo group. The compound can form complexes with metal ions, which is the basis for its use in analytical chemistry. In biological systems, it can interact with cellular components, leading to staining or therapeutic effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridylazo)-2-naphthol: Another azo compound with similar applications in analytical chemistry and dyeing.
2-Naphthalenol, 1-(2-pyridinylazo)-: Known for its use as a pH indicator and metal ion complexing agent.
Uniqueness
1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]- is unique due to the presence of the nitro group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its ability to form complexes with metal ions and its effectiveness in various applications compared to similar compounds.
Properties
CAS No. |
666215-68-5 |
---|---|
Molecular Formula |
C15H10N4O3 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C15H10N4O3/c20-14-11-5-2-1-4-10(11)7-8-12(14)17-18-15-13(19(21)22)6-3-9-16-15/h1-9,20H |
InChI Key |
LOBBGBNTCNMHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=C(C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.